Cas no 26690-80-2 (Boc-NH-PEG1-OH)

Boc-NH-PEG1-OH is a monodisperse polyethylene glycol (PEG) derivative featuring a Boc-protected amine group and a terminal hydroxyl group. This compound serves as a versatile linker in organic synthesis and bioconjugation, offering controlled spacing and solubility enhancement for drug delivery systems or peptide modifications. The Boc group provides selective protection for the amine functionality, enabling further orthogonal deprotection and coupling steps. Its short PEG spacer improves hydrophilicity while maintaining low steric hindrance. Suitable for applications in medicinal chemistry and materials science, Boc-NH-PEG1-OH ensures efficient conjugation with carboxylic acids or other reactive groups under standard conditions. The product is characterized by high purity and stability, making it a reliable intermediate for complex molecular architectures.
Boc-NH-PEG1-OH structure
Boc-NH-PEG1-OH structure
商品名:Boc-NH-PEG1-OH
CAS番号:26690-80-2
MF:C7H15NO3
メガワット:161.1989
MDL:MFCD00056657
CID:52992
PubChem ID:24863858

Boc-NH-PEG1-OH 化学的及び物理的性質

名前と識別子

    • N-Boc-ethanolamine
    • tert-Butyl N-(2-hydroxyethyl)carbamate
    • N-BOC-Aminoethanol
    • Boc-Glycinol
    • N-(2-Hydroxymethyl)carbamic acid benzyl ester
    • 2-(Boc-amino)ethanol
    • 2-(tert-Butoxycarbonylamino)-1-ethanol
    • Boc-aminoethanol
    • Boc-Gly-ol
    • L-Ile-ol
    • tert-Butyl (2-hydroxyethyl)carbamate
    • (2-hydroxy-ethyl)-carbamic acid tert-butyl ester
    • 2-(tert-Butoxycarbonyl)ethanolamine
    • 2-(tert-butoxycarbonylamino)ethanol
    • 2-Boc-ethanolamine
    • Boc-2-aminoethanol
    • Boc-NH-(CH2)2-1-naphthylamide
    • N-(t-butoxycarbonyl)-2-hydroxy-ethylamine
    • N-(tert-Butoxycarbonyl)ethanolaMine
    • tert-butyl N-(2-hydroxyethyl)-carbamate
    • 2-(Boc-amino)-1-ethanol
    • N-(2-Hydroxyethyl)carbamic Acid tert-Butyl Ester
    • tert-butyl 2-hydroxyethylcarbamate
    • N-t-butoxycarbonyl-2-aminoethanol
    • Carbamic acid, (2-hydroxyethyl)-, 1,1-dimethylethyl ester
    • (2-Hydroxyethyl)carbamic acid tert-butyl ester
    • Boc-NH-PEG1-OH
    • N-Boc-2-hydroxyethylamine
    • HY-W007322
    • FT-0638629
    • N-(t-butoxycarbonyl)ethanolamine
    • tert-butyl-N-(2-hydroxyethyl)-carbamate
    • tert.-butyl (2-hydroxyethyl)carbamate
    • Z425738616
    • t-butyl N-(-2-hydroxyethyl)-carbamate
    • (N-Boc)-2-aminoethanol
    • BocNH-PEG1-OH
    • t-butyl N-(2-hydroxyethyl)carbamate
    • DTXSID10369791
    • 2-t-butoxycarbonylaminoethanol
    • GPTXCAZYUMDUMN-UHFFFAOYSA-N
    • tert-butyl(2-hydroxyethyl)carbamate
    • SCHEMBL56640
    • J-524795
    • (2-hydroxy-ethyl)carbamic acid t-butyl ester
    • (2-hydroxyethyl)carbamic acid t-butyl ester
    • 2-(t-butoxycarbonylamino)ethanol
    • 2-(tert-butyloxycarbonylamino)ethanol
    • tert-butyl-2-hydroxyethylcarbamate
    • tert-butyl-N-2-hydroxyethylcarbamate
    • t-Boc-N-Amido-PEG1-alcohol
    • N-t-butoxycarbonyl ethanolamine
    • 2-(N-Boc-amino)-ethanol
    • N-Boc-ethanolamine, 98%
    • GPTXCAZYUMDUMN-UHFFFAOYSA-
    • BP-12620
    • N-(TERT-BUTOXYCARBONYL)-2-AMINOETHANOL
    • N-(tert-Butyloxycarbonyl)-2-aminoethanol
    • 2-(t-butyloxycarbonylamino) ethanol
    • 2-Aminoethan-1-ol, N-Boc protected
    • N-tert-butoxycarbonyl-amino ethyl alcohol
    • t-butyl (2-hydroxyethyl)carbamate
    • EN300-52465
    • AKOS000321487
    • SY004791
    • 1,1-dimethylethyl (2-hydroxyethyl)carbamate
    • N-Boc-ethanolamine, purum, >=96.0% (GC)
    • (2-hydroxyethyl)carbamic acid terbutyl ester
    • N-t-butoxycarbonylethanolamine
    • N-(t-butoxy-carbonyl)ethanolamine
    • BCP04402
    • 2-(tert-butyloxy-carbonylamino)ethanol
    • tert-butyl 2-(hydroxy)ethylcarbamate
    • AB3416
    • t-butyl-N-(2-hydroxyethyl)carbamate
    • 2-Hydroxyethylcarbamic acid tert-butyl ester
    • 26690-80-2
    • AS-14399
    • tert-butyl N-(2-hydroxy-ethyl)carbamate
    • 2-(N-tert-butoxycarbonylamino)ethanol
    • J-016517
    • AC-31980
    • t-butyl 2-hydroxyethylcarbamate
    • 2-tert-butoxycarbonylaminoethanol
    • tert-butyl (2-hydroxyethyl)-carbamate
    • 2-(t-butoxycarbonyl amino)ethanol
    • 2-(N-t-butoxycarbonylamino)ethanol
    • A818558
    • (2-hydroxyethyl)-carbamic acid tert-butyl ester
    • AM84853
    • MFCD00056657
    • H0899
    • CS-W007322
    • InChI=1/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10)
    • 2-(BOC)aminoethanol
    • N-(t-butoxycarbonyl)-2-aminoethanol
    • N-Boc ethanolamine
    • DTXCID10320827
    • N-Boc-ethanolamine;Boc-ethanolamine;N-(tert-Butoxycarbonyl)ethanolamine
    • ALBB-008895
    • STK505646
    • DB-013096
    • MDL: MFCD00056657
    • インチ: 1S/C7H15NO3/c1-7(2,3)11-6(10)8-4-5-9/h9H,4-5H2,1-3H3,(H,8,10)
    • InChIKey: GPTXCAZYUMDUMN-UHFFFAOYSA-N
    • ほほえんだ: O(C(N([H])C([H])([H])C([H])([H])O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 161.10500
  • どういたいしつりょう: 161.105
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 128
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 58.6
  • 疎水性パラメータ計算基準値(XlogP): 0.2

じっけんとくせい

  • 色と性状: 淡黄色液体
  • 密度みつど: 1.042 g/mL at 25 °C(lit.)
  • ゆうかいてん: No data available
  • ふってん: 92°C/0.3mmHg(lit.)
  • フラッシュポイント: 華氏温度:228.2°f
    摂氏度:109°c
  • 屈折率: n20/D 1.449(lit.)
  • すいようせい: Soluble in water or 1% acetic acid. Soluble in ethyl acetate and methanol.
  • PSA: 58.56000
  • LogP: 0.89430
  • ようかいせい: 使用できません

Boc-NH-PEG1-OH セキュリティ情報

  • 記号: GHS05 GHS06
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H301,H315,H318,H335
  • 警告文: P261,P280,P301+P310,P305+P351+P338
  • 危険物輸送番号:UN 2810 6.1/PG 3
  • WGKドイツ:2
  • 危険カテゴリコード: 25-37/38-41
  • セキュリティの説明: S26-S39-S45-S36/37/39
  • 福カードFコード:10-21
  • 危険物標識: T
  • リスク用語:R25; R37/38; R41
  • セキュリティ用語:S26;S39;S45
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:貯蔵温度2-8°C

Boc-NH-PEG1-OH 税関データ

  • 税関コード:2924199090
  • 税関データ:

    中国税関コード:

    2924199090

    概要:

    2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Boc-NH-PEG1-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B106014-1kg
Boc-NH-PEG1-OH
26690-80-2 96%
1kg
¥1428.90 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1027871-25g
Boc-NH-PEG1-OH
26690-80-2 97%
25g
¥ůƕ 2023-07-25
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY004791-500g
N-Boc-Ethanolamine
26690-80-2 ≥98%
500g
¥701.00 2024-07-09
eNovation Chemicals LLC
D397576-25g
N-Boc-ethanolamine
26690-80-2 97%
25g
$275 2024-05-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N12450-1kg
Boc-NH-PEG1-OH
26690-80-2
1kg
¥1986.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N12450-500g
Boc-NH-PEG1-OH
26690-80-2
500g
¥1046.0 2021-09-08
Enamine
EN300-52465-0.5g
tert-butyl N-(2-hydroxyethyl)carbamate
26690-80-2 95%
0.5g
$21.0 2023-05-03
Enamine
EN300-52465-2.5g
tert-butyl N-(2-hydroxyethyl)carbamate
26690-80-2 95%
2.5g
$27.0 2023-05-03
eNovation Chemicals LLC
K06738-100g
TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE
26690-80-2 98%
100g
$200 2024-06-05
eNovation Chemicals LLC
K06738-1kg
TERT-BUTYL N-(2-HYDROXYETHYL)CARBAMATE
26690-80-2 98%
1kg
$600 2024-06-05

Boc-NH-PEG1-OH 関連文献

Boc-NH-PEG1-OHに関する追加情報

Professional Introduction to Boc-NH-PEG1-OH (CAS No: 26690-80-2)

Boc-NH-PEG1-OH, chemically known by its CAS number 26690-80-2, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, featuring a Boc-protected amine group linked to a short polyethylene glycol (PEG) chain, serves as a versatile intermediate in the synthesis of various bioactive molecules. The presence of both the Boc group and the PEG moiety imparts unique properties that make it invaluable in drug development and molecular design.

The Boc (tert-butoxycarbonyl) group is a critical protective unit in peptide synthesis, ensuring that the amine functionality remains inert under various reaction conditions until selectively deprotected. This protection-deprotection strategy is fundamental in constructing complex peptide sequences without unwanted side reactions. In contrast, the PEG chain, with its molecular weight of 1 kDa, introduces hydrophilicity and steric hindrance, which are essential for improving the pharmacokinetic properties of therapeutic agents. Specifically, PEGylation can enhance drug solubility, prolong circulation time in the bloodstream, and reduce immunogenicity.

Recent advancements in nanomedicine have highlighted the importance of PEGylated compounds in developing targeted drug delivery systems. For instance, studies have demonstrated that PEGylated peptides can be effectively utilized as carriers for small molecule drugs or as components of nanoparticles. The short PEG chain in Boc-NH-PEG1-OH allows for precise control over the compound's behavior in biological environments, making it an ideal candidate for such applications. Moreover, the Boc-protected amine group provides a stable handle for further chemical modifications, enabling researchers to tailor the compound's properties to specific needs.

In the realm of antibody-drug conjugates (ADCs), Boc-NH-PEG1-OH has shown promise in enhancing the efficacy and safety of these therapies. By incorporating this compound into ADC design, scientists can optimize the ratio between the cytotoxic payload and the linker chemistry, thereby improving therapeutic outcomes. The stability provided by the Boc group ensures that the linker remains intact until it reaches its target site, while the PEG moiety minimizes off-target effects by reducing non-specific binding.

The utility of Boc-NH-PEG1-OH extends beyond peptide and protein conjugation. It has been employed in the synthesis of peptidomimetics and other biologically active molecules where both protection and hydrophilicity are required. For example, researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in cancer pathways. The ability to modify both ends of the PEG chain while maintaining functional integrity offers unparalleled flexibility in molecular design.

From a synthetic chemistry perspective, Boc-NH-PEG1-OH exemplifies the synergy between protective groups and functional moieties. The Boc group ensures compatibility with standard peptide coupling reagents, while the PEG segment allows for integration into more complex molecular architectures. This combination has facilitated significant progress in medicinal chemistry, particularly in optimizing bioavailability and reducing toxicity.

Future research directions may explore novel applications of Boc-NH-PEG1-OH in gene therapy and mRNA delivery systems. The hydrophilic nature of PEG is particularly advantageous for stabilizing nucleic acid-based therapeutics, which often suffer from rapid degradation in biological fluids. By incorporating this compound into delivery vectors, researchers aim to enhance mRNA stability and target specificity, thereby improving therapeutic efficacy.

In conclusion, Boc-NH-PEG1-OH (CAS No: 26690-80-2) represents a cornerstone compound in modern pharmaceutical chemistry. Its unique combination of a Boc-protected amine and a short PEG chain opens doors to numerous applications across drug development, nanomedicine, and biotechnology. As research continues to uncover new possibilities for this versatile intermediate, its significance is expected to grow further.

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